N-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
“N-methyl-4-nitro-1H-pyrazol-5-amine” is a chemical compound with the molecular formula C4H6N4O2 . It is a solid substance . The IUPAC name for this compound is N-methyl-4-nitro-1H-pyrazol-5-amine .
Synthesis Analysis
The synthesis of pyrazole derivatives, which includes “N-methyl-4-nitro-1H-pyrazol-5-amine”, has been a subject of interest in recent years . Pyrazole derivatives are synthesized from various precursors and using post-functionalization reactions once the pyrazole ring is formed . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .
Molecular Structure Analysis
The molecular structure of “N-methyl-4-nitro-1H-pyrazol-5-amine” consists of a pyrazole ring with a nitro group at the 4-position and an amine group at the 5-position . The nitrogen atom in the amine group is substituted with a methyl group .
Chemical Reactions Analysis
Pyrazole derivatives, including “N-methyl-4-nitro-1H-pyrazol-5-amine”, have been found to participate in various chemical reactions. These reactions often involve the formation of new bonds and the breaking of existing ones, leading to the creation of new compounds .
Physical And Chemical Properties Analysis
“N-methyl-4-nitro-1H-pyrazol-5-amine” is a solid substance . Its molecular weight is 142.118 .
Scientific Research Applications
Synthesis and Biological Activities
N-methyl-4-nitro-1H-pyrazol-5-amine and its derivatives have been studied for their synthesis and potential biological activities. A study focused on the synthesis, characterization, and biological activity against breast cancer and microbes of pyrazole derivatives, including those related to N-methyl-4-nitro-1H-pyrazol-5-amine (Titi et al., 2020).
Chemical Properties and Synthesis Techniques
Research on N-methyl-4-nitro-1H-pyrazol-5-amine involves exploring its chemical properties and synthesis techniques. For instance, one study described the l-Proline-catalyzed domino reactions for synthesizing highly functionalized pyrazolo[3,4-b]pyridines using N-methyl-4-nitro-1H-pyrazol-5-amine (Gunasekaran et al., 2014).
Structural Analysis and Molecular Interactions
Studies also focus on the structural analysis of pyrazole derivatives. One paper investigated the impact of intramolecular hydrogen bonding on pyrazole derivatives' reductive cyclization process, which includes compounds similar to N-methyl-4-nitro-1H-pyrazol-5-amine (Szlachcic et al., 2020).
Reactivity and Applications in Heterocyclic Chemistry
The reactivity of N-methyl-4-nitro-1H-pyrazol-5-amine and its derivatives in heterocyclic chemistry is another area of focus. A study explored the synthesis and reactivity of 3,4,5-1H-Trinitropyrazole and its N-Methyl derivative, which is closely related to N-methyl-4-nitro-1H-pyrazol-5-amine (Dalinger et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
N-methyl-4-nitro-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-5-4-3(8(9)10)2-6-7-4/h2H,1H3,(H2,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTMZLUPTWHNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-4-nitro-1H-pyrazol-5-amine |
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